JW 480

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JW 480 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

JW 480 can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

JW 480 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the activity and inhibition of serine hydrolases.

Biology: Helps in understanding the role of KIAA1363 in cellular processes and disease mechanisms.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in reducing tumor growth and metastasis.

Industry: May be used in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

JW 480 exerts its effects by selectively inhibiting the enzyme KIAA1363. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced levels of monoalkylglycerol ethers (MAGEs), which are involved in cancer cell survival and proliferation. The compound’s action on KIAA1363 impairs cancer cell migration, invasion, and growth .

Comparison with Similar Compounds

Similar Compounds

CTK7A: Another inhibitor of KIAA1363 with similar applications in cancer research.

HIF-2α-IN-8: Inhibits a different target but is used in similar research contexts.

Tilorone dihydrochloride: A broad-spectrum antiviral agent with different mechanisms but comparable research applications.

Uniqueness

JW 480 is unique in its high selectivity and potency for KIAA1363, making it a valuable tool for studying this specific enzyme’s role in disease. Its ability to significantly impair cancer cell functions sets it apart from other inhibitors with broader or less potent effects .

Biological Activity

JW 480 is a potent and selective inhibitor of the enzyme KIAA1363 (also known as AADACL1), which has garnered significant attention in the field of cancer research. The compound demonstrates notable biological activities, particularly in impairing cancer cell functions such as migration, invasion, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

This compound selectively inhibits KIAA1363, an enzyme implicated in various cancers. This inhibition leads to reduced levels of MAGE proteins in human prostate cancer cells, which are associated with tumor progression. The compound has shown an impressive IC50 value of approximately 6 to 12 nM in human prostate cancer cells and about 20 nM in mouse brain membrane proteomes, indicating its high potency and selectivity for its target .

Table 1: IC50 Values of this compound

| Cell Type | IC50 Value (nM) |

|---|---|

| Human Prostate Cancer Cells | 6 - 12 |

| Mouse Brain Membrane Proteomes | 20 |

In Vivo Studies

In vivo experiments have demonstrated that this compound effectively inhibits KIAA1363 in mouse models. Doses ranging from 1 to 80 mg/kg were administered via intraperitoneal (i.p.) or oral routes. Results indicated complete inhibition of KIAA1363 at doses of 5 mg/kg (i.p.) and 20 mg/kg (oral) after a treatment period of four hours . The selectivity profile was confirmed through competitive activity-based protein profiling (ABPP), which revealed no significant off-target effects across over thirty serine hydrolase activities tested.

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

- Prostate Cancer Cell Lines : In studies involving PC3, DU145, and LNCaP cells, this compound demonstrated sustained inhibition of KIAA1363 for at least 48 hours , confirming its potential for long-term therapeutic effects .

- Migration and Invasion Assays : Experiments showed that treatment with this compound significantly impaired the migratory and invasive capabilities of prostate cancer cells, suggesting its role in metastasis prevention .

Safety Profile

The safety profile of this compound has not been extensively detailed in the available literature; however, preliminary studies suggest it possesses a favorable safety margin similar to other carbamate inhibitors used in oncology. Further toxicological studies are warranted to fully characterize its safety profile.

Properties

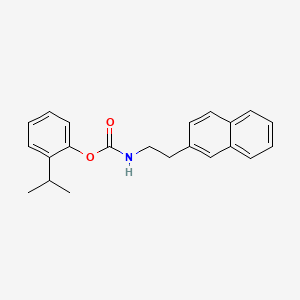

IUPAC Name |

(2-propan-2-ylphenyl) N-(2-naphthalen-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-16(2)20-9-5-6-10-21(20)25-22(24)23-14-13-17-11-12-18-7-3-4-8-19(18)15-17/h3-12,15-16H,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNJGBMWAZRVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NCCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354359-53-7 | |

| Record name | 1354359-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.